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Compound of Interest

Compound Name: 2-Amino-6-iodotoluene

Cat. No.: B064019

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical techniques used for the
characterization of 2-Amino-6-iodotoluene. Due to the limited availability of public domain raw
experimental data for 2-Amino-6-iodotoluene, this guide presents expected analytical data
based on its structure and compares it with publicly available data for its structural isomers,
providing a framework for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-6-iodotoluene and its isomers
is presented in Table 1. These properties are fundamental for the selection of appropriate
analytical techniques and for the interpretation of the resulting data.
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2-Amino-6- 2-Amino-4- 3-lodo-4-
Property ) ] -
iodotoluene iodotoluene methylaniline
CAS Number 172681-47-9[1][2] 83863-33-6[3] 35944-64-0
Molecular Formula C7HsIN[1][2] C7HsIN[3] C7HsIN
Molecular Weight 233.05 g/mol [1] 233.05 g/mol [3] 233.05 g/mol
Appearance Powder[1] Not specified Light Brown Powder
N . 288.1 °C (Predicted) -~ .
Boiling Point 2] Not specified Not specified
Melting Point Not specified Not specified 287-291 °C

Spectroscopic Characterization

Spectroscopic techniques are essential for the elucidation of the chemical structure of 2-
Amino-6-iodotoluene. The expected data from Nuclear Magnetic Resonance (NMR)
spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS)
are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule.

Expected *H NMR Data: The proton NMR spectrum of 2-Amino-6-iodotoluene is expected to
show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The
chemical shifts (d) are influenced by the positions of the substituents on the aromatic ring.

Expected 3C NMR Data: The carbon NMR spectrum will provide information on the number of
non-equivalent carbon atoms in the molecule.

Detailed experimental protocols for NMR analysis are provided in a subsequent section.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Expected FT-IR Data: The FT-IR spectrum of 2-Amino-6-iodotoluene is expected to exhibit
characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of
the aromatic ring and the methyl group, and C=C stretching of the aromatic ring.

Functional Group Expected Wavenumber (cm—?)
N-H Stretch (Amine) 3300-3500 (two bands)

C-H Stretch (Aromatic) 3000-3100

C-H Stretch (Alkyl) 2850-2960

C=C Stretch (Aromatic) 1450-1600

C-N Stretch 1250-1350

C-I Stretch 500-600

A detailed experimental protocol for FT-IR analysis is provided in a subsequent section.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
is used to determine the molecular weight of a compound and can provide information about its

structure through fragmentation patterns.

Expected Mass Spectrum Data: The mass spectrum of 2-Amino-6-iodotoluene is expected to
show a molecular ion peak [M]* at m/z 233, corresponding to its molecular weight. The isotopic
pattern of iodine (27| is the only stable isotope) will be distinct. Fragmentation may involve the

loss of the iodine atom, the amino group, or the methyl group.

A detailed experimental protocol for Mass Spectrometry analysis is provided in a subsequent

section.

Chromatographic Analysis
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Chromatographic techniques are crucial for assessing the purity of 2-Amino-6-iodotoluene
and for separating it from its isomers or impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of
components in a mixture. For a compound like 2-Amino-6-iodotoluene, a reversed-phase
HPLC method would be suitable.

Expected HPLC Data:

Parameter Expected Value

Column C18 (Reversed-Phase)

Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV-Vis (e.g., at 254 nm)

Retention Time Dependent on specific conditions

A detailed experimental protocol for HPLC analysis is provided in a subsequent section.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

e Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
e 1H NMR Acquisition:
o Pulse Sequence: Standard single-pulse sequence.

o Spectral Width: -2 to 12 ppm.
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o Number of Scans: 16-64 scans.

o Relaxation Delay: 1-2 seconds.

13C NMR Acquisition:

o

Pulse Sequence: Proton-decoupled pulse sequence.

[¢]

Spectral Width: 0 to 220 ppm.

Number of Scans: 1024 or more scans due to the low natural abundance of 13C.

[¢]

[e]

Relaxation Delay: 2-5 seconds.

Data Processing: Fourier transformation of the free induction decay (FID), phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

FT-IR Spectroscopy

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total
Reflectance (ATR) can be used.

o KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg)
and press into a transparent disk.

o ATR: Place a small amount of the solid sample directly on the ATR crystal.
Instrumentation: A standard FT-IR spectrometer.

Data Acquisition:

o Spectral Range: 4000-400 cm™1.

o Resolution: 4 cm~1.

o Number of Scans: 16-32 scans.

Data Processing: Background subtraction and baseline correction.
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Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

 Instrumentation: A mass spectrometer with an appropriate ionization source (e.g.,
Electrospray lonization - ESI, or Electron Impact - El).

o Data Acquisition (ESI-MS):

lonization Mode: Positive ion mode.

[e]

o

Mass Range: m/z 50-500.

[¢]

Capillary Voltage: 3-4 kV.

[e]

Cone Voltage: 20-40 V.

» Data Acquisition (EI-MS):
o lonization Energy: 70 eV.
o Mass Range: m/z 40-400.

o Data Processing: The resulting mass spectrum is analyzed for the molecular ion peak and
fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

o Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the
mobile phase or a compatible solvent. Filter the sample through a 0.45 um syringe filter
before injection.

¢ Instrumentation: An HPLC system equipped with a pump, injector, column oven, and a UV-
Vis detector.

o Chromatographic Conditions:

o Column: C18, 5 um particle size, 4.6 x 250 mm.
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[e]

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g.,
0.1% formic acid in acetonitrile). For example, a linear gradient from 10% B to 90% B over
20 minutes.

Flow Rate: 1.0 mL/min.

[¢]

[e]

Column Temperature: 25-30 °C.

o

Injection Volume: 10-20 pL.

Detection: UV at 254 nm.

[¢]

» Data Analysis: The retention time and peak area are used for identification and
quantification, respectively.

Visualizations

The following diagrams illustrate the general workflow for the analytical characterization of 2-
Amino-6-iodotoluene.
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Caption: General workflow for the analytical characterization of 2-Amino-6-iodotoluene.
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Caption: Integration of spectroscopic data for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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